molecular formula C12H8IN3 B8526714 5-iodo-1-pyridin-2-yl-1H-indazole

5-iodo-1-pyridin-2-yl-1H-indazole

Cat. No. B8526714
M. Wt: 321.12 g/mol
InChI Key: GPBHGVCJUBJTCN-UHFFFAOYSA-N
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Patent
US08030340B2

Procedure details

Cesiumcarbonate (29.86 g, 91.6 mmol) is added to a suspension of 2-fluoro-5-iodobenzaldehyde (11.45 g, 45.8 mmol) and 2-pyridylhydrazine (5 g, 45.8 mmol) in 230 mL N-methylpyrrolidon. The reaction mixture is stirred two hours at room temperature. After checking that the hydrazone has been formed (1H-NMR) the reaction mixture is heated for three hours at 150° C. The reaction mixture is allowed to cool down and the dark brown suspension is poured into ice water. After vigorously stirring at room temperature for 15 minutes the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried over Na2SO4, the solvent is removed i.vac., and the product purified by chromatography on silica gel. Yield 4.8 g (33%).
Name
Cesiumcarbonate
Quantity
29.86 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].F[C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[CH:10]=O.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH:23][NH2:24]>CN1CCCC1=O>[I:16][C:13]1[CH:12]=[C:9]2[C:8](=[CH:15][CH:14]=1)[N:23]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][N:17]=1)[N:24]=[CH:10]2 |f:0.1.2|

Inputs

Step One
Name
Cesiumcarbonate
Quantity
29.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
11.45 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)I
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Name
Quantity
230 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been formed (1H-NMR) the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated for three hours at 150° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
STIRRING
Type
STIRRING
Details
After vigorously stirring at room temperature for 15 minutes the mixture
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed i.vac
CUSTOM
Type
CUSTOM
Details
, and the product purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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